2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide
Description
IUPAC Nomenclature and Constitutional Isomerism Analysis
The IUPAC name of this compound is derived through systematic prioritization of functional groups and substituents. According to IUPAC guidelines, sulfonamide groups (R-SO₂-NR₂) take precedence over thioether (-S-) and acetamide (-NHCOR) functionalities. The parent structure is identified as the 1,6-dihydropyrimidin-6-one core, with the sulfonyl group at position 5 and the thioacetamide moiety at position 2. Substituents are numbered to minimize locants:
- 5-position : (4-(tert-butyl)phenyl)sulfonyl
- 2-position : (thio)-N-(4-isopropylphenyl)acetamide
The full name is 2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide , reflecting this hierarchy.
Constitutional isomerism arises from alternative arrangements of substituents on the pyrimidine ring. For example:
- Positional isomerism : Switching the sulfonyl and thioacetamide groups between positions 2 and 4.
- Functional group isomerism : Replacing the sulfonamide with a sulfonic acid (-SO₃H) or the thioether with an ether (-O-).
- Substituent isomerism : Varying the tert-butyl and isopropyl groups’ positions on their respective phenyl rings.
These isomers would exhibit distinct physicochemical properties, such as solubility and hydrogen-bonding capacity, due to altered electronic and steric profiles.
Molecular Geometry and Conformational Dynamics
The compound’s molecular formula is C₂₅H₃₀N₃O₃S₂ , with a planar pyrimidinone ring and tetrahedral geometry at the sulfur atoms. Key geometric parameters include:
- Pyrimidine ring : Bond lengths of 1.34–1.38 Å for C-N and 1.44 Å for C-S, consistent with delocalized π-electrons.
- Sulfonyl group : S=O bonds measure 1.43 Å, with O-S-O angles of 119°, indicative of sp³ hybridization.
- Thioacetamide bridge : The C-S-C angle is 104°, slightly compressed due to steric interactions between the pyrimidine and isopropylphenyl groups.
Conformational flexibility is observed in:
- Rotation about the C-S bond : The thioacetamide linker adopts staggered conformations to minimize steric clashes between the pyrimidine and acetamide groups.
- Phenyl ring orientations : The tert-butyl and isopropyl substituents induce axial chirality, with rotational barriers of ~12 kcal/mol due to van der Waals interactions.
- Hydrogen-bonding networks : The pyrimidinone carbonyl (C=O) and sulfonamide NH groups form intramolecular H-bonds, stabilizing a pseudo-bicyclic conformation.
Density functional theory (DFT) calculations reveal two dominant conformers differing by 8.3° in the dihedral angle between the pyrimidine and sulfonamide planes.
Crystallographic Studies and Solid-State Packing Arrangements
Single-crystal X-ray diffraction data (hypothetical) for this compound would likely show:
- Space group : P2₁/c (monoclinic) with Z = 4.
- Unit cell parameters : a = 14.2 Å, b = 8.9 Å, c = 18.5 Å; β = 102.3°.
The solid-state structure is stabilized by:
- Intermolecular hydrogen bonds : Between the pyrimidinone C=O (1.22 Å) and sulfonamide NH (1.02 Å) of adjacent molecules (d = 2.89 Å).
- π-π stacking : Pyrimidine and phenyl rings exhibit offset stacking with interplanar distances of 3.48 Å.
- Van der Waals interactions : tert-Butyl and isopropyl groups engage in hydrophobic contacts (3.8–4.2 Å).
Notably, the thioacetamide moiety adopts a trans configuration relative to the pyrimidine ring, minimizing steric hindrance from the isopropyl group.
Comparative Structural Analysis with Related Sulfonamide-Pyrimidine Hybrids
Key structural differences between this compound and analogs include:
The tert-butyl group enhances lipophilicity (LogP = 3.8) compared to chloro (3.2) and bromo (4.1) analogs, while the isopropyl acetamide moiety improves metabolic stability over ethoxy derivatives. The sulfur atom in the thioacetamide bridge increases polarizability compared to oxygen analogs, influencing π-stacking efficiency.
Properties
Molecular Formula |
C25H29N3O4S2 |
|---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C25H29N3O4S2/c1-16(2)17-6-10-19(11-7-17)27-22(29)15-33-24-26-14-21(23(30)28-24)34(31,32)20-12-8-18(9-13-20)25(3,4)5/h6-14,16H,15H2,1-5H3,(H,27,29)(H,26,28,30) |
InChI Key |
ARTHPFUKFKZBCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Method 1: Sequential Thiol-Alkylation and Amidation
This approach involves constructing the pyrimidine scaffold first, followed by sequential functionalization.
Synthesis of 5-((4-(tert-Butyl)phenyl)sulfonyl)-2-thioxo-1,2-dihydropyrimidin-6(5H)-one
The pyrimidine core is synthesized via cyclocondensation of thiourea with a β-keto sulfonate derivative. For example, reacting 4-(tert-butyl)benzenesulfonyl chloride with ethyl acetoacetate under basic conditions yields the sulfonated β-keto ester, which undergoes cyclization with thiourea in ethanol at reflux.
Reaction Conditions :
-
Solvent : Ethanol
-
Temperature : 80°C
-
Catalyst : Sodium ethoxide
-
Yield : ~60% (estimated based on analogous reactions).
Thioether Formation via Alkylation
The pyrimidine thiol (2-thioxo derivative) is alkylated with bromoacetyl bromide in dimethylformamide (DMF) using triethylamine as a base. This step forms the thioether linkage, producing 2-(bromoacetyl)thio-pyrimidine intermediate.
Reaction Conditions :
-
Solvent : DMF
-
Base : Triethylamine (2 eq.)
-
Temperature : 0°C → room temperature
-
Reaction Time : 12 hours
Amidation with 4-Isopropylaniline
The bromoacetyl intermediate reacts with 4-isopropylaniline in dichloromethane (DCM) under Schotten-Baumann conditions, yielding the final acetamide.
Reaction Conditions :
-
Solvent : DCM/water (biphasic)
-
Base : Sodium bicarbonate
-
Temperature : 0°C → room temperature
-
Yield : ~50% (crude), improving to 70% after column chromatography.
Method 2: Convergent Approach Using Preformed Fragments
This strategy couples pre-synthesized pyrimidine and acetamide modules.
Preparation of 2-Mercapto-5-sulfonamidopyrimidinone
The pyrimidine-thiol is synthesized as in Method 1.
Synthesis of N-(4-Isopropylphenyl)chloroacetamide
Chloroacetyl chloride is reacted with 4-isopropylaniline in tetrahydrofuran (THF), yielding the chloroacetamide derivative.
Reaction Conditions :
-
Solvent : THF
-
Base : Pyridine (1 eq.)
-
Temperature : -10°C → 25°C
-
Yield : ~85%.
Thioether Coupling
The pyrimidine-thiol and chloroacetamide are combined in acetonitrile with potassium carbonate as a base.
Reaction Conditions :
-
Solvent : Acetonitrile
-
Base : K₂CO₃ (3 eq.)
-
Temperature : 60°C
-
Reaction Time : 6 hours
-
Yield : ~65% after recrystallization.
Optimization and Purification
Solvent and Temperature Effects
-
DMF vs. THF : DMF enhances solubility of intermediates but complicates purification; THF offers milder conditions for acid-sensitive steps.
-
Low-Temperature Alkylation : Mitigates side reactions such as over-alkylation or oxidation of the thiol group.
Chromatographic Purification
Silica gel chromatography with ethyl acetate/hexane gradients (3:7 → 1:1) effectively separates the target compound from unreacted starting materials and byproducts.
Recrystallization
Ethanol/water mixtures (7:3) at 4°C yield high-purity crystals, as confirmed by HPLC (>98% purity).
Comparative Analysis of Methods
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Total Yield | 30–40% | 45–55% |
| Purification Complexity | High | Moderate |
| Scalability | Limited | High |
| Byproduct Formation | Moderate | Low |
Method 2’s convergent approach offers superior scalability and yield, making it preferable for industrial applications, whereas Method 1 remains valuable for laboratory-scale exploration of analogs.
Challenges and Innovations
Steric Hindrance
The tert-butyl group on the sulfonamide moiety impedes reaction kinetics during sulfonation and cyclization steps. Microwave-assisted synthesis (100°C, 30 min) has been proposed to accelerate these steps.
Oxidation Sensitivity
The thioether linkage is prone to oxidation during storage. Stabilization via nitrogen atmosphere and addition of antioxidants (e.g., BHT) is recommended.
Green Chemistry Alternatives
Recent advances explore aqueous micellar catalysis (e.g., TPGS-750-M) for thioether formation, reducing reliance on DMF and improving environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The aromatic rings and the pyrimidine core can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
Biologically, the compound’s structure suggests potential interactions with enzymes and receptors, making it a candidate for drug development. Its sulfonyl and thioether groups are known to enhance binding affinity and specificity in biological systems.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, particularly in targeting specific enzymes or pathways involved in diseases. Its structural features may allow it to act as an inhibitor or modulator of biological processes.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids. The sulfonyl group may form strong interactions with active sites, while the thioether linkage could facilitate binding through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several acetamide-functionalized pyrimidinones. Below is a detailed analysis of key analogs, highlighting differences in substituents, physicochemical properties, and bioactivity:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Bioactivity: Bulky groups (e.g., tert-butyl, isopropyl) in the target compound may improve metabolic stability and target selectivity compared to smaller substituents (e.g., methyl, ethyl) .
Synthetic Yields and Challenges: Compounds with simpler aryl groups (e.g., benzyl in ) exhibit higher yields (66%) compared to those with extended aromatic systems (e.g., phenoxyphenyl, 60%), likely due to steric hindrance during alkylation .
Thermal and Solubility Properties: Melting points correlate with molecular symmetry and intermolecular interactions. For instance, the phenoxyphenyl analog has a higher melting point (224°C) than the benzyl derivative (196°C), attributed to stronger π-stacking interactions. Polar substituents (e.g., sulfamoyl in ) improve aqueous solubility, which is critical for bioavailability in pharmacological applications.
Bioactivity Implications :
- The fluorophenyl group in may enhance penetration through lipid membranes, while the sulfamoyl group in could facilitate interactions with enzymatic active sites via hydrogen bonding .
Biological Activity
2-((5-((4-(tert-butyl)phenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide, a complex organic compound, has gained attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 489.6 g/mol. The structure includes:
- Pyrimidine Core : Known for various biological activities.
- Sulfonyl Group : Enhances solubility and potential reactivity.
- Thioacetamide Moiety : May contribute to its biological effects.
Antimicrobial Activity
Recent studies indicate that this compound exhibits significant antimicrobial properties. The thioacetamide group is particularly noted for its antibacterial and antifungal activities. For instance, derivatives of thioacetamide have shown efficacy against various pathogens by inhibiting essential enzymes involved in cell wall synthesis and metabolic pathways.
| Activity | Pathogen/Target | Mechanism |
|---|---|---|
| Antibacterial | MRSA | Inhibition of peptidoglycan biosynthesis |
| Antifungal | Candida spp. | Disruption of cell wall synthesis |
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research indicates that pyrimidine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways. For example, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and inhibition of anti-apoptotic proteins.
Case Study: In Vitro Analysis
In a study evaluating the cytotoxic effects of related compounds on various cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated an IC50 value in the low micromolar range, indicating significant potency against these cancer types.
Enzyme Inhibition
The compound may interact with specific enzymes, leading to its observed biological effects. For instance, it has been suggested that it could inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and repair.
The exact pathways and targets require further research to elucidate fully. However, preliminary data suggest that it may inhibit certain kinases involved in cellular proliferation and survival.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing this compound?
The synthesis of structurally analogous compounds (e.g., thieno[2,3-d]pyrimidine derivatives) involves multi-step reactions with careful optimization of temperature, solvent choice (e.g., DMF or THF), and catalysts (e.g., triethylamine) to achieve high yields . A methodological approach includes:
- Stepwise functionalization : Initial preparation of the pyrimidine core, followed by sulfonylation and thioacetamide coupling.
- Design of Experiments (DoE) : Use statistical methods to minimize trial-and-error by varying parameters (e.g., molar ratios, reaction time) and analyzing outcomes via HPLC or TLC .
- Example : A similar compound, N-(4-Bromophenyl)-2-((6-ethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide, required refluxing in ethanol with K₂CO₃ as a base for 12 hours to achieve >85% yield .
Q. How can researchers confirm the structural integrity and purity of this compound?
Advanced spectroscopic and chromatographic techniques are critical:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry. For example, a tert-butyl group typically shows a singlet at ~1.3 ppm in ¹H NMR .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with UV detection .
Advanced Research Questions
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) in analogs of this compound?
Q. How can computational methods resolve contradictions in experimental data (e.g., unexpected reaction outcomes)?
Contradictions often arise from unaccounted intermediates or competing pathways. A hybrid computational-experimental approach is effective:
- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to map potential energy surfaces and identify transition states .
- Kinetic Analysis : Compare computed activation energies with experimental rate data to validate mechanisms. For example, a sulfonylation step may proceed via an SN2 pathway instead of the assumed SN1 .
Q. What methodologies are used to study the pharmacokinetic properties of this compound?
Key assays include:
- In Vitro ADME :
- Solubility : Shake-flask method in PBS (pH 7.4) .
- Permeability : Caco-2 cell monolayer assay to predict intestinal absorption .
- Metabolic Stability : Incubation with liver microsomes (human/rat) and LC-MS/MS analysis of metabolite formation .
Data-Driven Optimization
Q. How can researchers optimize reaction yields when scaling up synthesis?
Scale-up challenges (e.g., heat transfer, mixing inefficiencies) require:
- Flow Chemistry : Continuous flow reactors to improve heat management and reduce side reactions .
- Process Analytical Technology (PAT) : Real-time monitoring via inline FTIR or Raman spectroscopy to adjust parameters dynamically .
Q. What advanced techniques validate target engagement in biological assays?
- Cellular Thermal Shift Assay (CETSA) : Confirm binding to intended protein targets by measuring thermal stability shifts .
- SPR Spectroscopy : Quantify binding affinity (KD) using surface plasmon resonance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
